molecular formula C11H12N2O B13779313 Phenethanamine, N-acetyl-4-cyano-

Phenethanamine, N-acetyl-4-cyano-

Cat. No.: B13779313
M. Wt: 188.23 g/mol
InChI Key: QTWCQQWGWKIVCM-UHFFFAOYSA-N
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Description

Phenethanamine, N-acetyl-4-cyano- is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a phenethylamine backbone, an acetyl group, and a cyano group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethanamine, N-acetyl-4-cyano- can be achieved through several methods. One common approach involves the cyanoacetylation of phenethylamine. This reaction typically involves the treatment of phenethylamine with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of Phenethanamine, N-acetyl-4-cyano- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of solvent-free conditions and microwave irradiation has also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenethanamine, N-acetyl-4-cyano- undergoes various chemical reactions, including:

    Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Triethylamine, morpholine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and pyrazoles .

Scientific Research Applications

Phenethanamine, N-acetyl-4-cyano- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenethanamine, N-acetyl-4-cyano- involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The acetyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding to biological targets. The phenethylamine backbone can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple amine with a phenyl group, known for its role as a neurotransmitter.

    N-acetylphenethylamine: Similar to Phenethanamine, N-acetyl-4-cyano-, but lacks the cyano group.

    4-cyanophenethylamine: Contains a cyano group but lacks the acetyl group.

Uniqueness

Phenethanamine, N-acetyl-4-cyano- is unique due to the presence of both the acetyl and cyano groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[2-(4-cyanophenyl)ethyl]acetamide

InChI

InChI=1S/C11H12N2O/c1-9(14)13-7-6-10-2-4-11(8-12)5-3-10/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

QTWCQQWGWKIVCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C#N

Origin of Product

United States

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